molecular formula C8H8F2N2 B11917004 3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole

3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole

Cat. No.: B11917004
M. Wt: 170.16 g/mol
InChI Key: YJUSAQYDGVBHDZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole is a key intermediate in the synthesis of advanced pharmaceutical compounds, particularly those targeting protein-protein interactions. Its primary research value lies in its role as a precursor to potent and selective inhibitors of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that is critically involved in the pathogenesis of diffuse large B-cell lymphomas (DLBCL) and other cancers . The compound's unique, rigid cyclopropacyclopentapyrazole scaffold is engineered to mimic the lateral groove of the BCL6 BTB domain, enabling the disruption of its corepressor interactions. Inhibiting BCL6 has been shown to lead to the reactivation of target genes, induction of apoptosis, and suppression of proliferation in BCL6-dependent cancer cell lines . This makes derivatives of this compound invaluable chemical tools for probing BCL6 biology and for developing novel targeted cancer therapeutics, with significant applications in chemical biology, oncology research, and early-stage drug discovery.

Properties

Molecular Formula

C8H8F2N2

Molecular Weight

170.16 g/mol

IUPAC Name

9-(difluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene

InChI

InChI=1S/C8H8F2N2/c9-8(10)7-6-4-1-3(4)2-5(6)11-12-7/h3-4,8H,1-2H2,(H,11,12)

InChI Key

YJUSAQYDGVBHDZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C2)NN=C3C(F)F

Origin of Product

United States

Preparation Methods

[3 + 2] Cycloaddition with Difluoroacetohydrazonoyl Bromides

The pyrazole ring in the target compound is frequently constructed via [3 + 2] cycloaddition between difluoroacetohydrazonoyl bromides and alkynes or enones. For instance, difluoroacetohydrazonoyl bromide reacts regioselectively with cyclopentene-derived ynones under mild conditions (60–80°C, DMF) to yield pyrazole intermediates with embedded cyclopentane motifs. This method achieves yields of 70–85% by leveraging the electron-deficient nature of the hydrazonoyl bromide to direct cyclization. Critical parameters include solvent polarity, temperature control to avoid side reactions, and stoichiometric ratios of reactants.

Tandem Cycloaddition-Cyclopropanation

A tandem strategy combines pyrazole formation with cyclopropanation in one pot. For example, treating 1,3-dienes with difluoroacetohydrazonoyl bromides in the presence of a Rh(II) catalyst induces simultaneous [3 + 2] cycloaddition and cyclopropanation. The rhodium catalyst facilitates carbene transfer to form the cyclopropane ring adjacent to the pyrazole. This method reduces purification steps but requires precise control over catalyst loading (2–5 mol%) and reaction time (4–6 hours).

Cyclopropanation Strategies for Fused Ring Systems

Transition Metal-Catalyzed Cyclopropanation

Transition metals such as rhodium and copper enable stereoselective cyclopropanation of cyclopentene precursors. Rhodium(II) acetate catalyzes the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate carbenes, which insert into cyclopentene C=C bonds. Subsequent intramolecular trapping by a pyrazole nitrogen forms the fused cyclopropane ring. Yields range from 50–65%, with enantioselectivity reaching 80% ee when chiral ligands are employed.

Base-Mediated Cyclopropanation

Non-catalytic methods utilize strong bases (e.g., KOtBu) to deprotonate cyclopentene derivatives, enabling nucleophilic attack on difluoromethyl epoxides. The epoxide ring opening generates a carbanion that undergoes intramolecular cyclization to form the cyclopropane ring. While avoiding metal catalysts, this approach suffers from lower yields (40–55%) due to competing elimination pathways.

Difluoromethylation Techniques

Nucleophilic Difluoromethylation

The difluoromethyl group is introduced via nucleophilic substitution using reagents like difluoroacetate salts. For example, sodium difluoroacetate reacts with bromopyrazole intermediates in DMSO at 100°C, displacing bromide with a difluoromethyl group. This method provides moderate yields (60–70%) but requires anhydrous conditions to prevent hydrolysis.

Electrophilic Fluorination

Electrophilic agents such as N-fluorobenzenesulfonimide (NFSI) fluorinate methylene groups adjacent to electron-withdrawing substituents. In the target compound, fluorination of a cyclopropane-CH2 moiety proceeds via a radical mechanism initiated by AIBN, achieving 55–65% yields. Side products from over-fluorination or ring opening necessitate careful stoichiometric control.

Multi-Component Reaction (MCR) Protocols

One-Pot Assembly of Pyrazole and Cyclopropane

A three-component reaction between cyclopentadiene, difluoroacetohydrazide, and diazoacetate esters assembles the core structure in a single step. The reaction proceeds through sequential [3 + 2] cycloaddition, diazo decomposition, and cyclopropanation, yielding the target compound in 45–60% yield. Solvent choice (e.g., THF vs. DMF) significantly impacts regioselectivity and byproduct formation.

Solid-Phase Synthesis

Immobilized hydrazides on Wang resin enable stepwise construction of the pyrazole and cyclopropane rings. After cycloaddition and cyclopropanation, cleavage from the resin with TFA/H2O provides the pure product in 50% overall yield. This method facilitates purification but requires specialized equipment.

Optimization and Scale-Up Challenges

Regioselectivity in Cycloadditions

Regioselectivity in [3 + 2] cycloadditions is influenced by substituent electronic effects. Electron-withdrawing groups on hydrazonoyl bromides direct cyclization to the 1,3-position of the ynone, ensuring correct pyrazole ring substitution. Computational studies (DFT) corroborate that transition-state polarization dictates regiochemical outcomes.

Stability of Cyclopropane Intermediates

Cyclopropane rings undergo strain-induced ring opening under acidic or thermal conditions. Stabilizing strategies include incorporating electron-donating groups (e.g., methyl) adjacent to the cyclopropane or using low-temperature workup (-20°C).

Fluorination Efficiency

Difluoromethylation yields are optimized by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent solubility. Microwave-assisted reactions (100°C, 30 minutes) improve conversion rates by 15–20% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis and death . The difluoromethyl group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and chemical behavior of bicyclic pyrazoles is heavily influenced by substituents on the pyrazole ring and adjacent fused rings. Below is a comparative analysis of Compound 19AE and its analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
19AE -CHF₂ at C3 C₈H₈F₂N₂ 171.1 HIV-1 inhibitors
Compound 7 -CF₃, -F₂ at C5 C₁₀H₇F₅N₂O₂ 282.17 Antiviral intermediates
19AK/19AL -CHF₂, -F₂ at C5 C₁₀H₈F₄N₂O₂ 292.23 Chiral intermediates in drug synthesis
Compound 28 -CHF₂, -O at C5 C₁₀H₁₀F₂N₂O₂ 271.1 Oxidation products for further derivatization
CAS 156145-76-5 -CH₃ at C3, C4 C₁₀H₁₄N₂ 162.24 Non-fluorinated reference for structure-activity studies

Key Observations :

  • Fluorine Substitution : The presence of -CHF₂ (19AE) vs. -CF₃ (Compound 7) alters electron-withdrawing effects, impacting reactivity and binding affinity. For example, -CF₃ groups enhance metabolic stability but may reduce solubility compared to -CHF₂ .
  • Chirality : Enantiomers 19AK and 19AL (diastereomeric acids) demonstrate the importance of stereochemistry in biological activity. Their separation via SFC (supercritical fluid chromatography) highlights the need for precise synthesis control in drug development .
  • Oxidative Stability : Compound 28, an oxo-derivative of 19AE, is synthesized via oxidation (e.g., NaClO₂ treatment) and serves as a precursor for further functionalization, such as dithiolane protection (e.g., Compound 29) .

Pharmacological Relevance

  • HIV-1 Capsid Inhibition : Compound 19AE derivatives, such as 2-[(3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-...]acetic acid, are critical in lenacapavir’s structure, binding to the HIV-1 capsid protein via hydrophobic and halogen-bonding interactions .
  • Comparative Potency : Analogs with -CF₃ (Compound 7) show higher capsid binding affinity but poorer bioavailability than -CHF₂ variants, necessitating formulation adjustments .

Biological Activity

3-(Difluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole is a complex organic compound that exhibits notable biological activity. Its unique structure, characterized by the cyclopropane and pyrazole moieties, lends itself to various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name: 2-((3bS,4aR)-5,5-difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
  • Molecular Formula: C10H7F5N2O2
  • Molecular Weight: 282.17 g/mol
  • CAS Number: 1620056-83-8

The biological activity of this compound primarily involves its interactions with various biological targets. The presence of difluoromethyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes which are crucial in inflammation processes.
  • Receptor Modulation: Preliminary studies suggest that it may act as a modulator for certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release.
  • Antioxidant Activity: The compound exhibits antioxidant properties which can protect cells from oxidative stress.

Biological Activity and Therapeutic Applications

The compound has been investigated for various therapeutic applications:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. A study reported a significant reduction in cell viability in human cancer cells treated with this compound at concentrations ranging from 10 µM to 50 µM over 24 hours.

Anti-inflammatory Effects

In animal models of inflammation, the compound showed a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 5 mg/kg body weight. This suggests potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Cell Lines:
    • Objective: To evaluate the cytotoxic effects of the compound on various cancer cell lines.
    • Methodology: MTT assay was conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.
    • Results: The compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells after 48 hours of treatment.
  • Case Study on Inflammation:
    • Objective: To assess the anti-inflammatory potential in a rat model.
    • Methodology: Rats were induced with paw edema and treated with the compound.
    • Results: A significant reduction in paw swelling was observed compared to control groups (p < 0.05).

Data Summary Table

Biological ActivityMechanismConcentrationModel
AnticancerApoptosis induction10 µM - 50 µMHuman cancer cell lines
Anti-inflammatoryCytokine inhibition5 mg/kgRat model of inflammation

Q & A

Q. Methodological considerations :

  • Use of palladium catalysts for regioselective cyclopropane fusion.
  • Solvent optimization (e.g., THF or DMF) and temperature control (60–100°C) to enhance yield (70–85%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and stereochemistry. For example, 19F^{19}F NMR resolves difluoromethyl signals at δ -110 to -120 ppm .
  • X-ray diffraction : Determines absolute stereochemistry (e.g., (3bS,4aR) configuration) and fused-ring geometry .
  • IR spectroscopy : Identifies functional groups (e.g., C-F stretching at 1100–1250 cm1^{-1}) .

Basic: How does the cyclopropane ring influence the compound’s reactivity?

The strained cyclopropane ring increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. Key observations:

  • Ring-opening reactions : Susceptibility to acid-catalyzed cleavage (e.g., H2_2SO4_4 in ethanol).
  • Steric effects : The fused cyclopentane-pyrazole system restricts access to reactive sites, necessitating bulky base catalysts (e.g., LDA) for functionalization .

Advanced: How can density functional theory (DFT) predict electronic properties and regioselectivity?

DFT calculations (B3LYP/6-311++G(d,p)) model:

  • HOMO-LUMO gaps : Predicts reactivity (e.g., 1.7367 eV for related pyrazoles, indicating moderate electrophilicity) .
  • Electrostatic potential maps : Visualizes electron-deficient regions (e.g., cyclopropane carbons) for nucleophilic targeting .
  • Regioselectivity in derivatization : Simulations explain preferential fluorination at the 3-position due to lower activation energy .

Advanced: What strategies resolve contradictions in spectroscopic data during characterization?

  • Cross-validation : Compare experimental 19F^{19}F NMR with computed chemical shifts (GIAO method).
  • Dynamic NMR : Resolves conformational equilibria (e.g., ring-flipping in cyclopropane) causing split signals .
  • Crystallographic refinement : Reconciles discrepancies in substituent orientations (e.g., axial vs. equatorial fluoromethyl groups) .

Advanced: How to optimize reaction conditions for high-purity yields?

Q. Key parameters :

  • Solvent polarity : Polar aprotic solvents (DMF) enhance intermediates’ solubility.
  • Catalyst loading : 5–10 mol% Pd(OAc)2_2 for Suzuki-Miyaura coupling of aryl boronic acids.
  • Temperature gradients : Stepwise heating (50°C → 80°C) minimizes side reactions (e.g., dimerization) .

Advanced: How do fluorinated substituents modulate biological activity?

  • Lipophilicity enhancement : Difluoromethyl groups increase logP by ~0.5 units, improving membrane permeability.
  • Metabolic stability : Fluorine reduces oxidative metabolism (CYP450 inhibition assays, IC50_{50} > 10 µM) .
  • In vitro assays : MTT and LDH tests show cytotoxicity (IC50_{50} = 12–25 µM in HeLa cells) via pro-oxidant mechanisms .

Advanced: What computational tools model interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulates binding to enzymes (e.g., COX-2, Ki = 3.2 nM) via hydrophobic interactions with fluorinated groups .
  • MD simulations (GROMACS) : Predicts stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

Advanced: How to address regiochemical challenges in derivatization?

  • Directed ortho-metalation : Use directing groups (e.g., sulfonyl) to install substituents at the 4a-position .
  • Protecting group strategies : Temporary silylation of pyrazole N-H prevents unwanted side reactions .

Advanced: What analytical methods quantify degradation products under stress conditions?

  • HPLC-MS : Identifies hydrolytic cleavage products (e.g., cyclopenta[1,2-c]pyrazole fragments).
  • Forced degradation studies : Acidic (0.1M HCl) and oxidative (3% H2_2O2_2) conditions reveal stability thresholds (t1/2_{1/2} = 8–12 hours) .

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